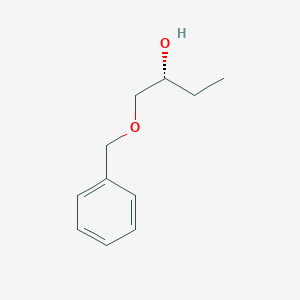

(R)-(+)-1-Benzyloxy-butane-2-OL

Descripción general

Descripción

®-(+)-1-Benzyloxy-butane-2-OL is a chiral organic compound with the molecular formula C11H16O2. It is an enantiomerically pure alcohol that features a benzyloxy group attached to a butane backbone. This compound is of significant interest in organic synthesis and pharmaceutical research due to its stereochemistry and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-1-Benzyloxy-butane-2-OL typically involves the enantioselective reduction of the corresponding ketone, ®-1-benzyloxy-2-butanone. This reduction can be achieved using chiral catalysts or reagents such as borane complexes or oxazaborolidine catalysts under controlled conditions to ensure high enantiomeric purity.

Industrial Production Methods: On an industrial scale, the production of ®-(+)-1-Benzyloxy-butane-2-OL may involve the use of biocatalysts or enzymes to achieve the desired stereoselectivity. Enzymatic reduction using alcohol dehydrogenases or ketoreductases is a common approach, providing a green and efficient method for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: ®-(+)-1-Benzyloxy-butane-2-OL undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC, KMnO4, or Jones reagent.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

- Oxidation yields aldehydes or carboxylic acids.

- Reduction yields alkanes.

- Substitution yields various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

®-(+)-1-Benzyloxy-butane-2-OL has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound serves as a substrate in enzymatic studies to understand stereoselective reactions.

Medicine: It is investigated for its potential use in the synthesis of chiral drugs and active pharmaceutical ingredients (APIs).

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mecanismo De Acción

The mechanism of action of ®-(+)-1-Benzyloxy-butane-2-OL involves its interaction with specific molecular targets, depending on its application. In enzymatic reactions, the compound may act as a substrate, undergoing stereoselective transformations catalyzed by enzymes. The benzyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparación Con Compuestos Similares

- (S)-(-)-1-Benzyloxy-butane-2-OL

- 1-Benzyloxy-butane-2-one

- 1-Benzyloxy-butane-2,3-diol

Comparison: ®-(+)-1-Benzyloxy-butane-2-OL is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its enantiomer, (S)-(-)-1-Benzyloxy-butane-2-OL, the ®-enantiomer may exhibit different biological activity and interaction with chiral environments. The presence of the benzyloxy group also differentiates it from other butane derivatives, providing unique chemical properties and applications.

Actividad Biológica

(R)-(+)-1-Benzyloxy-butane-2-OL is a chiral organic compound notable for its applications in organic synthesis and pharmaceutical research. This compound, characterized by a benzyloxy group attached to a butane backbone, exhibits unique biological activities that make it a valuable substrate in various enzymatic reactions and synthetic processes.

- Molecular Formula : CHO

- Molecular Weight : 180.24 g/mol

- Functional Groups : Secondary alcohol (-OH), benzyloxy group

The compound's chirality is significant for its role in asymmetric synthesis, where the spatial arrangement of atoms can lead to different biological activities.

The mechanism of action for this compound primarily involves its interactions as a substrate in enzymatic reactions. The benzyloxy group can participate in hydrogen bonding, influencing both reactivity and selectivity during stereoselective transformations catalyzed by enzymes. This property is crucial for developing chiral drugs and active pharmaceutical ingredients (APIs) .

Biological Applications

-

Enzymatic Reactions :

- Serves as a substrate in studies aimed at understanding stereoselective reactions.

- Utilized in the synthesis of chiral drugs, enhancing the specificity of pharmacological effects .

- Pharmaceutical Synthesis :

-

Industrial Applications :

- Used in the production of fine chemicals and as an intermediate in synthesizing fragrances and flavors .

Enzymatic Studies

A study explored the use of this compound as a substrate for various enzymes, demonstrating its ability to undergo stereoselective transformations. The results indicated that the compound could be effectively utilized in synthesizing other biologically active molecules through enzymatic catalysis .

Synthesis of Chiral Compounds

Research has shown that this compound can be synthesized via enantioselective reduction methods from (R)-1-benzyloxy-2-butanone. The conditions for this synthesis are critical, involving controlled temperatures and precise reagent additions to maximize yield and purity .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Substrate for enzymatic reactions | Stereoselective transformations via enzymatic catalysis |

| Racemic mixtures | Less selective pharmacological effects | Non-specific interactions |

| Other chiral alcohols | Varying degrees of biological activity | Dependent on structural variations |

Propiedades

IUPAC Name |

(2R)-1-phenylmethoxybutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNXMTHJYVSJGZ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](COCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40474802 | |

| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167354-12-3 | |

| Record name | 2-Butanol, 1-(phenylmethoxy)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40474802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.